BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Hsd17B13-IN-
23 in Organoid Models of Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hsd17B13-IN-23

Cat. No.: B12381979

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein
predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function
variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver
disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[3] This
protective effect has positioned HSD17B13 as a promising therapeutic target for these chronic
liver conditions.[1][4] Small molecule inhibitors of HSD17B13, such as Hsd17B13-IN-23, are
being investigated for their potential to ameliorate the pathological features of NAFLD/NASH.

Human liver organoids have emerged as a powerful in vitro model system for studying liver
diseases and testing drug candidates. These three-dimensional structures, derived from
pluripotent stem cells or primary liver tissue, recapitulate key aspects of liver physiology and
pathophysiology, offering a more translationally relevant platform than traditional 2D cell
cultures.[5][6][7]

These application notes provide a comprehensive guide to utilizing Hsd17B13-IN-23 in liver
organoid models of steatosis, a key feature of NAFLD. The protocols outlined below cover the
generation of liver organoids, induction of a steatotic phenotype, treatment with Hsd17B13-IN-
23, and subsequent analysis of its effects on lipid accumulation and gene expression.
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Hsd17B13-IN-23: A Potent Inhibitor of HSD17B13

Hsd17B13-IN-23 is a potent inhibitor of HSD17B13, with a reported IC50 of less than 0.1 uM
for the estradiol substrate and less than 1 uM for the Leukotriene B3 substrate.[8] Another well-
characterized HSD17B13 inhibitor, BI-3231, has demonstrated efficacy in reducing triglyceride
accumulation in hepatocytes under lipotoxic stress. The data presented in these application
notes are based on the expected effects of a potent HSD17B13 inhibitor in a liver organoid

model of steatosis.

Table 1. Hsd17B13-IN-23 Inhibitory Activity

Target Substrate IC50 (pM)
HSD17B13 Estradiol <0.1[8]
HSD17B13 Leukotriene B3 < 1]8]

HSD17B13 Signaling Pathway in Liver Steatosis

HSD17B13 is involved in hepatic lipid metabolism.[2][9] Its expression is upregulated in NAFLD
and it is thought to contribute to the accumulation of lipid droplets in hepatocytes.[1][10] The
inhibition of HSD17B13 is expected to reduce lipid droplet accumulation and ameliorate the

steatotic phenotype.
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Caption: HSD17B13 signaling in hepatic steatosis and the point of intervention for Hsd17B13-
IN-23.

Experimental Workflow

The following diagram outlines the general workflow for testing the efficacy of Hsd17B13-IN-23
in a liver organoid model of steatosis.
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Caption: Workflow for evaluating Hsd17B13-IN-23 in a liver organoid model of steatosis.

Protocols
Protocol 1: Generation of Human Liver Organoids

This protocol is adapted from established methods for generating liver organoids from human
induced pluripotent stem cells (hiPSCs).[6][7]

Materials:
e Human iPSCs
o Matrigel®

» Liver organoid generation and expansion media (specific formulations can be found in cited
literature)

e ROCK inhibitor (Y-27632)
o Multi-well culture plates
Procedure:

» Hepatic Differentiation of hiPSCs: Differentiate hiPSCs towards a hepatic lineage using
established protocols, typically involving a step-wise application of growth factors and small
molecules to mimic liver development.

o Embedding in Matrigel®: Embed the resulting hepatic progenitor cells in Matrigel® domes in
multi-well plates.

o Organoid Formation and Expansion: Culture the embedded cells in liver organoid expansion
medium. The medium is typically changed every 2-3 days. Organoids will form and expand
over a period of 1-2 weeks.

e Passaging: Once organoids reach a sufficient size, they can be mechanically or
enzymatically dissociated and re-plated in fresh Matrigel® for further expansion.
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Protocol 2: Induction of Steatosis in Liver Organoids

This protocol describes the induction of a steatotic phenotype in mature liver organoids by
exposure to free fatty acids (FFASs).[5][11]

Materials:

e Mature liver organoids

» Basal culture medium

e Oleic acid

» Palmitic acid

e Bovine Serum Albumin (BSA), fatty acid-free
Procedure:

o Prepare FFA-BSA Conjugate: Prepare a stock solution of oleic and palmitic acids (e.g., in a
2:1 molar ratio) complexed with fatty acid-free BSA.

 Induce Steatosis: Treat mature liver organoids with culture medium supplemented with the
FFA-BSA conjugate for 24-72 hours. The optimal concentration and duration of FFA
treatment should be determined empirically for your specific organoid line. A typical starting
concentration is 0.5-1 mM total FFAs.

e Control Group: Culture a parallel set of organoids in medium containing BSA without FFAS to
serve as a negative control.

Protocol 3: Treatment of Steatotic Liver Organoids with
Hsd17B13-IN-23

Materials:
 Steatotic liver organoids

e Hsd17B13-IN-23 (or other HSD17B13 inhibitor)
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e DMSO (vehicle)
e Culture medium

Procedure:

Prepare Inhibitor Stock Solution: Prepare a stock solution of Hsd17B13-IN-23 in DMSO.

o Treatment: Treat the steatotic liver organoids with culture medium containing various
concentrations of Hsd17B13-IN-23. A dose-response experiment is recommended to
determine the optimal concentration. A typical concentration range to test would be from 0.01
MM to 10 uM.

e Vehicle Control: Treat a parallel set of steatotic organoids with the same concentration of
DMSO used for the highest inhibitor concentration to serve as a vehicle control.

 Incubation: Incubate the organoids with the inhibitor for 24-48 hours.

Protocol 4: Analysis of Lipid Accumulation

A. Nile Red Staining (for live imaging):

Materials:

Nile Red stock solution (in DMSO)

Hoechst 33342 (for nuclear counterstain)

Imaging medium (e.g., phenol red-free DMEM)

Confocal microscope
Procedure:

» Staining: Incubate the live organoids with imaging medium containing Nile Red (e.g., 1
pg/mL) and Hoechst 33342 for 15-30 minutes at 37°C.

e Washing: Gently wash the organoids with fresh imaging medium.
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e Imaging: Acquire images using a confocal microscope. Lipid droplets will appear as bright
red/yellow fluorescence.

e Quantification: Use image analysis software to quantify the intensity and area of Nile Red
staining per organoid.

B. Oil Red O Staining (for fixed samples):

Materials:

4% Paraformaldehyde (PFA)

Oil Red O working solution

Hematoxylin (for nuclear counterstain)

Microscope

Procedure:

Fixation: Fix the organoids in 4% PFA for 30-60 minutes at room temperature.

» Staining: Stain the fixed organoids with Oil Red O working solution for 15-30 minutes.
e Washing: Wash the organoids with water to remove excess stain.

o Counterstaining: Counterstain with Hematoxylin.

e Imaging: Acquire brightfield images using a microscope. Lipid droplets will appear as red
puncta.

» Quantification: The stained lipid droplets can be quantified by extracting the Oil Red O with
isopropanol and measuring the absorbance.

Protocol 5: Gene Expression Analysis by qRT-PCR

Materials:

o RNA extraction kit
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o CcDNA synthesis kit

e PCR master mix

e Primers for genes of interest (e.g., HSD17B13, FASN, SCD, ACACA, COL1A1, ACTA2) and
a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

o RNA Extraction: Lyse the organoids and extract total RNA using a suitable Kkit.

o cDNA Synthesis: Reverse transcribe the RNA to cDNA.

e (PCR: Perform quantitative real-time PCR using gene-specific primers.

o Data Analysis: Analyze the gPCR data using the delta-delta Ct method to determine the

relative gene expression levels.

Expected Results and Data Presentation

Treatment of steatotic liver organoids with an effective HSD17B13 inhibitor is expected to

reduce lipid accumulation and alter the expression of genes involved in lipid metabolism and

fibrosis.

Table 2: Hypothetical Quantitative Data on Lipid Accumulation in Liver Organoids

Treatment Group

Mean Lipid Droplet Area

Fold Change vs. Steatotic

(um?) per Organoid Control
Healthy Control 50+ 8 0.2
Steatotic Control (Vehicle) 250 £ 35 1.0
Hsd17B13-IN-23 (0.1 uM) 175+ 22 0.7
Hsd17B13-IN-23 (1 uM) 100 + 15 0.4
Hsd17B13-IN-23 (10 puM) 75+ 10 0.3
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Data are presented as mean * standard deviation and are hypothetical, for illustrative

purposes.

Table 3: Hypothetical Gene Expression Changes in Liver Organoids

Fold Change in Expression
Gene Function (Hsd17B13-IN-23 vs.
Steatotic Control)

FASN (Fatty Acid Synthase) Lipogenesis 1 0.6
SCD (Stearoyl-CoA _ )

Lipogenesis 105
Desaturase)
ACACA (Acetyl-CoA ) )

Lipogenesis 1 0.7
Carboxylase Alpha)
COL1A1 (Collagen Type |

( ) J P Fibrosis 104

Alpha 1 Chain)
ACTA2 (Actin Alpha 2, Smooth ] )

Fibrosis 1 0.3

Muscle)

Data are presented as fold change and are hypothetical, for illustrative purposes.

Conclusion

The use of Hsd17B13-IN-23 and other potent HSD17B13 inhibitors in patient-derived liver
organoid models of steatosis provides a powerful platform for preclinical drug evaluation. These
models allow for the assessment of a compound's efficacy in a more physiologically relevant
context, bridging the gap between traditional cell culture and in vivo studies. The protocols and
expected outcomes detailed in these application notes serve as a guide for researchers aiming
to investigate the therapeutic potential of targeting HSD17B13 for the treatment of NAFLD and
NASH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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